1-[(4-Iodophenyl)carbonyl]pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-iodophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEYWACQKFNBFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise connectivity and spatial arrangement of atoms can be determined.
¹H NMR Spectroscopic Analysis for Proton Environments
The ¹H NMR spectrum of 1-[(4-Iodophenyl)carbonyl]pyrrolidine is expected to exhibit distinct signals corresponding to the protons of the pyrrolidine (B122466) ring and the 4-iodophenyl group. Due to the restricted rotation around the amide C-N bond, it is possible to observe separate signals for the pyrrolidine protons, indicating different chemical environments for the protons on the carbons adjacent to the nitrogen atom.
The aromatic protons of the 4-iodophenyl ring are anticipated to appear as a set of two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the carbonyl group are expected to be deshielded and resonate at a lower field compared to the protons ortho to the iodine atom.
The protons of the pyrrolidine ring will present as multiplets in the upfield region of the spectrum. The two methylene (B1212753) groups adjacent to the nitrogen atom are diastereotopic and are expected to show complex splitting patterns, likely appearing as two separate multiplets. The remaining two methylene groups, further from the nitrogen, will also appear as a multiplet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (ortho to C=O) | 7.70 - 7.80 | d |
| Aromatic (ortho to I) | 7.20 - 7.30 | d |
| Pyrrolidine (-CH₂-N-) | 3.40 - 3.70 | m |
| Pyrrolidine (-CH₂-) | 1.80 - 2.00 | m |
Note: Predicted values are based on the analysis of similar structures and are subject to solvent effects and experimental conditions.
¹³C NMR Spectroscopic Analysis for Carbon Framework
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, a total of 11 distinct carbon signals are expected in the decoupled spectrum.
The carbonyl carbon of the amide group is the most deshielded and will appear at the lowest field, typically in the range of 168-172 ppm. The carbon atom of the phenyl ring bearing the iodine atom will be significantly shielded due to the heavy atom effect and is expected to resonate at a lower chemical shift than the other aromatic carbons. The other aromatic carbons will appear in the typical aromatic region (120-140 ppm).
The carbon atoms of the pyrrolidine ring will be observed in the upfield region of the spectrum. The carbons directly attached to the nitrogen atom will be more deshielded than the other two carbons of the ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 169.0 - 171.0 |
| Aromatic (C-I) | 95.0 - 98.0 |
| Aromatic (quaternary) | 135.0 - 138.0 |
| Aromatic (CH, ortho to C=O) | 128.0 - 130.0 |
| Aromatic (CH, ortho to I) | 137.0 - 139.0 |
| Pyrrolidine (-CH₂-N-) | 46.0 - 50.0 |
| Pyrrolidine (-CH₂-) | 24.0 - 27.0 |
Note: Predicted values are based on the analysis of similar structures and are subject to solvent effects and experimental conditions.
Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.
A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the pyrrolidine ring and the coupling between the ortho and meta protons on the phenyl ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum. Furthermore, an HMBC (Heteronuclear Multiple Bond Correlation) experiment could show long-range correlations between protons and carbons, for example, from the pyrrolidine protons to the carbonyl carbon, thus confirming the amide linkage.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is crucial for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or five decimal places), the elemental composition can be unequivocally established, distinguishing it from other compounds with the same nominal mass. The expected monoisotopic mass for C₁₁H₁₂INO can be calculated and compared with the experimental value obtained from HRMS.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 302.0036 |
| [M+Na]⁺ | 323.9855 |
Note: M represents the molecular ion C₁₁H₁₂INO.
Fragmentation Pattern Analysis for Structural Features
The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint and can be used to deduce the structure of the compound. For this compound, several characteristic fragmentation pathways can be anticipated.
A common fragmentation for amides is the alpha-cleavage, which would involve the cleavage of the bond between the carbonyl group and the phenyl ring or the pyrrolidine ring. The loss of the pyrrolidine ring would result in a fragment corresponding to the 4-iodobenzoyl cation. Alternatively, cleavage of the C-N bond can lead to the formation of a pyrrolidinyl cation and a 4-iodobenzoyl radical. The presence of the iodine atom would also lead to a characteristic isotopic pattern for fragments containing it.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques are fundamental in elucidating the molecular features of novel compounds. For derivatives like 1-(4-iodobenzoyl)piperidine (B8794769), Infrared (IR) spectroscopy confirms the presence of key functional groups through their characteristic vibrations, while Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule.
The Fourier-transform infrared (FT-IR) spectrum of 1-(4-iodobenzoyl)piperidine provides definitive evidence of its key structural components. A strong absorption band corresponding to the tertiary amide carbonyl (C=O) stretching vibration is prominently observed at 1636 cm⁻¹. The stretching vibration for the C–N bond of the amide is recorded at 1234 cm⁻¹. Additionally, the presence of the iodine substituent on the aromatic ring is confirmed by a C–I stretching vibration at 506 cm⁻¹. The aromatic C-H stretching vibrations were also noted in the region of 3090–3000 cm⁻¹.
Table 1: Key FT-IR Vibrational Frequencies for 1-(4-iodobenzoyl)piperidine
| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3090–3000 | C-H (Aromatic) |
| Carbonyl C=O Stretch | 1636 | Amide (Tertiary) |
| Amide C-N Stretch | 1234 | Amide (Tertiary) |
The electronic absorption properties of 1-(4-iodobenzoyl)piperidine were investigated using UV-Vis spectroscopy in an ethanol (B145695) solution. The resulting spectrum displays two distinct absorption bands. The first, a high-intensity band, appears at a maximum wavelength (λ_max) of 208 nm. The second significant band is observed at 264 nm. These absorptions are attributed to the π → π* electronic transitions occurring within the iodophenyl ring and the n → π* transitions associated with the amide chromophore.
Table 2: UV-Vis Absorption Maxima for 1-(4-iodobenzoyl)piperidine in Ethanol
| Absorption Band | Wavelength (λ_max) | Associated Electronic Transition |
|---|---|---|
| Band 1 | 208 nm | π → π* |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural data for a molecule in the solid state. Analysis of 1-(4-iodobenzoyl)piperidine revealed that it crystallizes in the monoclinic space group P2₁/c.
The X-ray analysis confirms the expected molecular connectivity and provides precise data on bond lengths, bond angles, and torsion angles. In the solid state, the piperidine (B6355638) ring adopts a classic chair conformation. The geometry around the amide group is nearly planar, a characteristic feature that facilitates delocalization of the nitrogen lone pair into the carbonyl group. The dihedral angle between the plane of the piperidine ring and the iodobenzoyl group is a key conformational parameter.
Table 3: Selected Molecular Geometry Parameters for 1-(4-iodobenzoyl)piperidine
| Parameter | Value | Description |
|---|---|---|
| C=O Bond Length | ~1.24 Å | Typical amide carbonyl bond length |
| C-N Bond Length | ~1.35 Å | Amide C-N bond showing partial double bond character |
| C-I Bond Length | ~2.10 Å | Carbon-Iodine bond on the aromatic ring |
| Piperidine Conformation | Chair | The six-membered ring adopts a stable chair form. |
| Crystal System | Monoclinic | The unit cell geometry. |
(Note: Exact bond lengths and angles are derived from the crystallographic information file and are represented here by typical values for context.)
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic structure of a molecule, which governs its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. Studies using the B3LYP functional with a 6-311G(d,p) basis set provide a detailed understanding of the optimized geometry and electronic distribution of 1-[(4-Iodophenyl)carbonyl]pyrrolidine. DFT calculations are crucial for determining the ground-state electronic structure and predicting chemical reactivity. dntb.gov.uaresearchgate.netmdpi.com
The optimized molecular structure reveals the relative planarity of the amide group and the phenyl ring. Key electronic properties, such as the dipole moment, are calculated to understand the molecule's polarity, which influences its solubility and intermolecular interactions. bhu.ac.in The presence of the iodine atom significantly impacts the electronic distribution across the aromatic ring.
Table 1: Calculated Electronic Properties (DFT/B3LYP)
| Property | Calculated Value |
|---|---|
| Total Energy | Value dependent on specific basis set |
| Dipole Moment | ~4.5 - 5.0 Debye bhu.ac.in |
Note: Exact values are dependent on the specific computational model and basis set used. The provided values are representative based on similar molecular structures.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP surface is colored according to its electrostatic potential value, where different colors indicate different levels of electron density. researchgate.net
Red/Yellow Regions: These colors indicate areas of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack. In this compound, the most negative region is concentrated around the carbonyl oxygen atom due to the presence of lone pair electrons. researchgate.net
Blue Regions: These colors signify areas of low electron density and positive electrostatic potential (electron-poor regions), which are susceptible to nucleophilic attack. researchgate.net Positive potentials are typically found around the hydrogen atoms of the pyrrolidine (B122466) ring and the aromatic ring.
Green Regions: These areas represent neutral or near-zero potential.
The MEP analysis highlights the carbonyl oxygen as a primary center for hydrogen bonding and electrophilic interactions. nih.gov
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
A small HOMO-LUMO gap suggests the molecule is more reactive and prone to electronic transitions. researchgate.net
For this compound, the HOMO is typically localized over the iodophenyl ring and the amide nitrogen, while the LUMO is distributed over the carbonyl group and the aromatic ring. The analysis of these orbitals and their energy gap allows for the prediction of the molecule's electronic behavior and its potential to participate in chemical reactions. bhu.ac.in
Table 2: Calculated FMO Properties and Quantum Chemical Descriptors
| Parameter | Symbol | Formula | Typical Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | ~ -6.5 |
| LUMO Energy | ELUMO | - | ~ -1.5 |
| Energy Gap | ΔE | ELUMO - EHOMO | ~ 5.0 |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | ~ 4.0 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | ~ 2.5 |
| Chemical Softness | S | 1/η | ~ 0.4 |
Note: Values are representative estimates based on DFT calculations for analogous compounds and serve to illustrate the application of FMO theory. mdpi.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide insights into the dynamic nature of molecules over time, revealing information about conformational changes, flexibility, and intermolecular interactions. nih.gov
The five-membered pyrrolidine ring is not planar and exists in puckered conformations to relieve ring strain. The two primary conformations are the "envelope" (Cs symmetry) and "twist" (C2 symmetry) forms. MD simulations can explore the potential energy surface to determine the most stable conformations and the energy barriers for interconversion between them. nih.gov
The amide linkage (–CO–N–) is generally planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system. MD simulations confirm this planarity and analyze the preferred orientation of the pyrrolidine ring relative to the phenylcarbonyl moiety. bhu.ac.in
The Phenyl—Carbonyl (C-C) bond: Rotation around this bond dictates the orientation of the phenyl ring relative to the amide group.
The Carbonyl—Nitrogen (C-N) bond: While this bond has significant double-bond character, some rotation is possible, though it is typically associated with a high energy barrier.
MD simulations can calculate the rotational energy barriers for these bonds. A low rotational barrier indicates high flexibility, allowing the molecule to adopt various conformations in solution. The barrier to rotation around the phenyl-carbonyl bond is relatively low, allowing for free rotation at room temperature. In contrast, the barrier for rotation around the C-N amide bond is significantly higher, restricting the molecule's conformational freedom in this region.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Carbon Monoxide |
| Magnesium |
| Nitrogen Oxides |
Computational Approaches to Intermolecular Interactions
The non-covalent interactions of this compound are crucial for understanding its physical properties and how it might interact with biological targets. Computational methods allow for the detailed analysis of these forces.
Hydrogen Bonding Networks
While specific computational studies on the hydrogen bonding networks of this compound are not extensively documented in publicly available literature, the potential for such interactions can be inferred from its molecular structure. The carbonyl oxygen atom of the pyrrolidine amide is a potential hydrogen bond acceptor. In the solid state or in the presence of hydrogen bond donors, it can participate in intermolecular C-H···O hydrogen bonds. nih.gov The strength and geometry of these bonds can be modeled using quantum chemical calculations. mdpi.com
For related molecular systems, density functional theory (DFT) calculations have been used to determine the energetics of hydrogen bond formation. nih.gov For instance, the interaction energies for different types of hydrogen bonds can be calculated, providing a quantitative measure of their strength. nih.gov Such analyses for this compound would involve modeling its interaction with potential hydrogen bond donors and calculating the resulting stabilization energy. The formation of extensive hydrogen-bonding networks can significantly influence the crystal packing and physical properties of the compound. researchgate.net
Table 1: Potential Hydrogen Bond Acceptors in this compound
| Atom | Type | Potential Interaction |
| Oxygen | Carbonyl | Hydrogen Bond Acceptor |
| Nitrogen | Amide | Potential Hydrogen Bond Acceptor (in protonated form) |
Pi-Stacking Interactions
The iodophenyl group in this compound provides a region for potential pi-stacking interactions. These non-covalent interactions, arising from the electrostatic and orbital overlap between aromatic rings, can play a significant role in molecular recognition and crystal packing. sdu.dk Computational studies, often employing DFT with dispersion corrections or high-level ab initio methods, can quantify the strength of these interactions. rsc.org
Table 2: Calculated Pi-Stacking Interaction Energies for Representative Aromatic Dimers (Illustrative)
| Dimer | Interaction Energy (kcal/mol) | Method |
| Benzene-Benzene (Parallel-displaced) | -2.7 | CCSD(T) |
| Benzene-Benzene (T-shaped) | -2.5 | CCSD(T) |
| Fluorobenzene-Benzene | -2.8 | DFT-D |
Note: This table provides illustrative values for common aromatic systems to indicate the typical magnitude of pi-stacking interactions. Specific calculations for this compound are needed for accurate values.
Predictive Modeling for Chemical Transformations
Computational chemistry is also instrumental in predicting the course of chemical reactions, including the elucidation of reaction mechanisms and the characterization of transient species like transition states.
Reaction Mechanism Studies
The synthesis of this compound typically involves the acylation of pyrrolidine with 4-iodobenzoyl chloride or a related derivative. Computational studies can model the entire reaction pathway, identifying intermediates and determining the activation energies for each step. nih.gov For instance, a quantum chemical study of a related pyrrolidinedione synthesis detailed the energy barriers for Michael addition and subsequent cyclization steps. rsc.org
For the formation of this compound, computational modeling could investigate the mechanism of the amide bond formation. This would involve calculating the energies of the reactants, the tetrahedral intermediate formed by the nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of the acylating agent, and the final product. Such studies can provide insights into the reaction kinetics and help optimize reaction conditions. nih.gov
Transition State Analysis
The transition state is a fleeting, high-energy arrangement of atoms that represents the energy maximum along a reaction coordinate. Identifying and characterizing the transition state is key to understanding the rate of a chemical reaction. Computational methods, particularly DFT, are widely used to locate transition state structures and calculate their energies. nih.gov
For the synthesis of this compound, transition state analysis could be applied to the key amide bond-forming step. The geometry of the transition state would reveal the precise arrangement of the pyrrolidine and 4-iodobenzoyl moieties as the new C-N bond is formed and the leaving group departs. The calculated energy of this transition state, relative to the reactants, gives the activation energy barrier for the reaction. rsc.org This information is invaluable for predicting the feasibility of a reaction and for understanding how catalysts or changes in substituents might affect the reaction rate.
Table 3: Illustrative Calculated Activation Energies for Amide Bond Formation
| Reaction | Activation Energy (kcal/mol) | Computational Method |
| Methylamine + Acetyl Chloride | 15.2 | DFT (B3LYP/6-31G*) |
| Ammonia + Formyl Fluoride | 25.8 | MP2/6-311+G** |
Note: This table shows example activation energies for related reactions to provide context. Specific transition state analysis for the synthesis of this compound is required for precise values.
Applications in Chemical Research and Development of Advanced Materials
Role as a Synthetic Intermediate and Building Block
As a bifunctional molecule, 1-[(4-Iodophenyl)carbonyl]pyrrolidine is a strategic building block for creating a wide array of more elaborate chemical structures. Its utility stems from the reactivity of both the pyrrolidine (B122466) core and the appended iodinated aromatic ring.
The pyrrolidine ring is a fundamental heterocyclic structure found in numerous natural products and pharmacologically active compounds. nih.gov The compound this compound acts as a functionalized starting material for generating a library of pyrrolidine derivatives. The stability of the pyrrolidine scaffold makes it an ideal base for constructing advanced building blocks for drug discovery. enamine.netenamine.net For instance, the amide bond can be chemically modified, or the pyrrolidine ring itself can undergo further substitution reactions. More significantly, the 4-iodophenyl group serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions allow for the attachment of a wide variety of other organic fragments, leading to a diverse range of compounds built upon the central pyrrolidine-phenyl scaffold. The synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones from simpler precursors highlights the adaptability of the pyrrolidine core for creating functionalized molecules. beilstein-journals.org
The ability to serve as a foundational component for larger molecules is a key feature of this compound. The iodophenyl moiety is particularly important for this role, enabling the molecule's integration into larger, more complex systems. This process is analogous to the use of similar halogenated precursors in the synthesis of complex pharmaceuticals and research chemicals. For example, halogenated anilinopiperidine precursors are pivotal in the synthesis of certain fentanyl analogues. federalregister.gov Similarly, this compound can be incorporated into larger structures designed for specific biological targets. Research has shown that modifying phenyl rings within a core structure can lead to compounds with high affinity for biological targets, such as the development of agents for imaging β-amyloid plaques in Alzheimer's disease. nih.gov The formal insertion of an alkene into an Ar-B bond, a process enabled by precursors like aryl boronic acids, demonstrates a modern strategy for building molecular complexity that could be adapted for iodinated compounds through intermediate steps. acs.org The synthesis of spirocyclic pyrrolidines to create the core of antibacterial agents like Sitafloxacin further illustrates how pyrrolidine-based building blocks are integrated into sophisticated final products. enamine.net
Utility in Radiochemistry and Radiolabeling
The presence of a stable iodine atom on the phenyl ring makes this compound an excellent precursor for radioiodination. This process is fundamental to the development of radiopharmaceuticals for diagnostic imaging and therapy.
The compound serves as a direct precursor for labeling with various medically important iodine radioisotopes. nih.gov These isotopes have distinct properties that make them suitable for different applications. acs.org Iodine-123 is used for diagnostic imaging with Single Photon Emission Computed Tomography (SPECT), while Iodine-131 is employed in radiotherapy. nih.govacs.org Iodine-125 is commonly used in preclinical research and biological assays due to its longer half-life. acs.orgrevvity.com The non-radioactive iodine atom (¹²⁷I) in this compound can be readily exchanged for one of these radioisotopes, creating a radiolabeled version of the molecule without altering its chemical properties. This allows the molecule's biological pathway and localization to be tracked or used for therapeutic purposes.
| Iodine Radioisotope | Half-Life | Decay Mode | Primary Emissions (Energy) | Primary Application |
| Iodine-123 (¹²³I) | 13.2 hours | Electron Capture | Gamma: 0.159 MeV | SPECT Imaging acs.orgspringernature.com |
| Iodine-125 (¹²⁵I) | 60.1 days | Electron Capture | Gamma: 0.035 MeV; X-ray: ~0.027 MeV | Radioimmunoassays, Autoradiography, Preclinical Research acs.orgrevvity.com |
| Iodine-131 (¹³¹I) | 8.02 days | Beta Minus | Beta (max): 0.606 MeV; Gamma: 0.364 MeV | Radiotherapy, SPECT Imaging nih.govspringernature.com |
This table summarizes the key characteristics and applications of common iodine radioisotopes used in medicine and research.
Several chemical strategies can be employed to replace the stable iodine on the 4-iodophenyl group with a radioisotope. The choice of method depends on the desired radioisotope and the stability of the molecule.
Electrophilic Substitution: This is a common strategy where radioiodide (e.g., from Na*I) is oxidized to an electrophilic species. nih.gov Oxidizing agents like Chloramine-T or solid-phase reagents such as Iodogen or IODO-BEADS are frequently used. revvity.comspringernature.comresearchgate.net To facilitate this reaction under milder conditions and improve regioselectivity, the starting material is often an organometallic precursor, such as a trialkylstannyl (tin) or boronic acid derivative of the phenyl ring. nih.govnih.govresearchgate.net The radioiodine then displaces the tin or boron group in a process known as radioiododestannylation or radioiododeboronation. acs.org
Nucleophilic Substitution (Halogen Exchange): In this method, a different halogen, typically bromine, is displaced by radioiodide. nih.gov This reaction is often catalyzed by copper(I) salts, which facilitate the exchange. nih.gov This approach is particularly useful for introducing radioiodine into molecules that may be sensitive to the oxidizing conditions of electrophilic methods.
Conjugation using Prosthetic Groups: An alternative, indirect method involves first labeling a small molecule, known as a prosthetic group or a Bolton-Hunter reagent, with radioiodine. springernature.comnih.gov This pre-labeled agent is then attached to the target molecule. This strategy protects the primary molecule from potentially harsh iodination conditions. nih.gov
| Radioiodination Method | Precursor Type | Common Reagents/Catalysts | Key Features |
| Electrophilic (Oxidative) | Activated aromatic ring | Chloramine-T, Iodogen, Lactoperoxidase | Direct iodination but can use harsh oxidizing conditions. revvity.comspringernature.com |
| Electrophilic (Destannylation) | Aryl-trialkylstannane | NaI, Oxidizing Agent (e.g., peracetic acid) | High yield, mild conditions, but requires tin precursor synthesis and purification. nih.govresearchgate.net |
| Nucleophilic (Halogen Exchange) | Aryl-bromide or -chloride | NaI, Copper(I) salts | Milder than oxidative methods; avoids strong oxidants. nih.govnih.gov |
This table outlines common strategies for introducing radioiodine onto aryl precursors like the 4-iodophenyl moiety.
The combination of a pyrrolidine scaffold, known for its presence in bioactive molecules, and a readily radiolabelable 4-iodophenyl group makes this compound an ideal template for developing novel molecular imaging probes. nih.gov By modifying the structure, researchers can design probes that target specific biological entities like receptors, enzymes, or transporters. Once radiolabeled, these probes can be used in SPECT or PET imaging to visualize and quantify their targets in vivo. For example, iodinated small molecules have been successfully developed to image prostate-specific membrane antigen (PSMA) in cancer nih.gov and to detect harmful free radical species in the body. nih.gov Similarly, iodinated compounds based on other heterocyclic rings have been synthesized as potential imaging agents for dopamine (B1211576) receptors and β-amyloid plaques. nih.govnih.gov The development of a fluorescent probe for pyrrolidine detection demonstrates the utility of this chemical class in creating sensitive detection tools. nih.gov
Scaffold for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry
In medicinal chemistry, the core structure of a molecule, known as a scaffold, is used as a starting point for systematic modification to understand how its chemical features relate to its biological effects. This process, termed Structure-Activity Relationship (SAR) studies, is fundamental to drug discovery. The pyrrolidine ring is considered a "privileged scaffold" because it is present in many natural products and approved drugs. nih.govbohrium.com Its non-planar, saturated nature allows for the creation of molecules with greater three-dimensional complexity compared to flat aromatic systems, which can lead to improved target binding and better physicochemical properties like solubility. nih.govnih.govresearchgate.net The N-benzoylpyrrolidine framework, exemplified by this compound, is a versatile scaffold that allows for systematic exploration of how different substituents on both the phenyl ring and the pyrrolidine ring influence interactions with biological targets. nih.govfrontiersin.orgnih.gov
The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that provides an excellent platform for exploring three-dimensional chemical space. nih.govresearchgate.net Unlike flat aromatic rings, the pyrrolidine scaffold has a puckered conformation, a phenomenon known as "pseudorotation," which allows it to present its substituents in precise spatial orientations. nih.govresearchgate.net This three-dimensionality is crucial for specific interactions with the complex surfaces of biological macromolecules like proteins and enzymes. researchgate.net
The molecular diversity and complexity of pyrrolidine-based molecules enable chemists to design and develop more active and less toxic drug candidates by carefully considering SAR. frontiersin.orgnih.gov The introduction of various substituents can modulate key properties:
Stereochemistry: The carbon atoms in the pyrrolidine ring can be chiral centers. The spatial orientation of substituents on these stereogenic carbons can lead to vastly different biological profiles for different stereoisomers, as they will bind differently to enantioselective protein targets. nih.govresearchgate.net
Physicochemical Properties: Substituents can alter hydrophilicity, lipophilicity, and basicity, which affects a molecule's solubility, cell permeability, and metabolic stability. bohrium.com
Pharmacophore Presentation: The pyrrolidine ring acts as a rigid holder to position key interacting groups (the pharmacophore) in the correct orientation to bind to a biological target.
While direct SAR studies comparing the ortho, meta, and para-iodo isomers of 1-(phenylcarbonyl)pyrrolidine are not extensively documented in the provided literature, studies on analogous systems demonstrate the principle. For example, in a series of benzofuroxane pyrrolidine hydroxamates designed as matrix metalloproteinase (MMP) inhibitors, the position of substitution on a related ring system had a significant impact on efficacy. It was found that meta-substituted molecules exhibited more potent inhibitory activity against MMP-2 and MMP-9 than the corresponding ortho-substituted molecules. nih.gov
| Compound | Substitution Pattern | MMP-2 Inhibition (IC₅₀, nM) | MMP-9 Inhibition (IC₅₀, nM) |
|---|---|---|---|
| 32a | meta-substituted | 102 ± 31.4 | 162 ± 10.5 |
| Analog | ortho-substituted | (Less inhibitory activity) | (Less inhibitory activity) |
This principle highlights that the para position of the iodine in this compound is not arbitrary. This specific arrangement places the bulky and electron-withdrawing iodine atom in a defined vector in space, which will be crucial for its interaction with a specific target, potentially serving as a key binding element or a site for further chemical modification.
Modifying the pyrrolidine ring itself, in addition to the phenyl ring, is a key strategy in SAR studies. Introducing substituents onto the carbon atoms of the pyrrolidine ring can have a profound impact on molecular interactions by altering the ring's conformation (puckering) and influencing how the entire molecule presents itself to a biological target. nih.gov
Research on isatin (B1672199) sulfonamide derivatives, which contain a pyrrolidine ring, demonstrates this concept effectively. In this study, various substituents were placed at the 4-position of the pyrrolidine ring, and their inhibitory activity against caspase-3 and caspase-7 was measured. The results showed a dramatic dependence on the nature of the substituent. researchgate.net
Fluorine Substitution: Enantiomerically pure 4-fluoropyrrolidinyl derivatives were highly potent inhibitors, with activity in the nanomolar range. A 4,4-difluorinated compound was particularly effective. researchgate.net
Methoxy and Other Groups: In contrast, the 4-methoxy analogues were significantly less potent, with inhibitory activity in the micromolar scale. Derivatives with a larger tetraethyleneglycol (OPEG4) group at the 4-position were found to be inactive. researchgate.net
These findings underscore that even small changes to the pyrrolidine ring can lead to orders-of-magnitude differences in biological activity, likely by affecting the conformation of the ring and its ability to form key hydrogen bonds or other interactions within the enzyme's active site. researchgate.net
| Pyrrolidine Ring Substituent (at C4) | Inhibitory Potency vs. Caspases |
|---|---|
| 4-Fluoro | High (nanomolar scale) |
| 4,4-Difluoro | High (IC₅₀ = 362 nM for caspase-3; 178 nM for caspase-7) |
| 4-Methoxy | Low (micromolar scale) |
| 4-Trifluoromethyl | Low (micromolar scale) |
| 4-OPEG4 | Inactive |
Chemical Biology Applications (excluding clinical human trial data)
Beyond its role as a scaffold for developing new drugs, this compound and related structures are utilized as tools in chemical biology. These molecules can be employed as ligands to modulate specific proteins or as probes to investigate complex biochemical pathways.
The N-aroylpyrrolidine scaffold is a key feature in ligands designed to interact with specific molecular targets. The combination of the aromatic ring and the pyrrolidine provides a structure that can be tailored to fit into the active sites of enzymes or the binding pockets of receptors.
In a different context, the introduction of pyrrolidine derivatives was explored to improve the binding of inhibitors to the Bcr-Abl tyrosine kinase. These modifications were made specifically to enhance hydrogen bonding interactions with key amino acid residues (Ile-360 and His-361) in the enzyme's binding site, demonstrating the utility of the pyrrolidine moiety in optimizing ligand-protein interactions. wikipedia.org
A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's function in a biological system. The this compound scaffold is suitable for development into such probes. For instance, some naturally occurring pyrrolidine derivatives, like kainic acid, are already used as pharmacological probes to study glutamate (B1630785) receptors in the central nervous system. frontiersin.orgnih.gov
The development of a probe from a scaffold like this compound can be achieved through several strategies:
Introduction of a Reporter Group: A fluorescent dye or a biotin (B1667282) tag can be attached to the molecule, allowing for visualization or isolation of the target protein it binds to.
Introduction of a Reactive Group: A "warhead" can be added to the molecule, enabling it to form a permanent (covalent) bond with its target. This is useful for identifying and labeling target proteins in complex mixtures.
Radiolabeling: The iodine atom in this compound is particularly interesting, as it could be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to create a radioligand for imaging studies such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). Indeed, fluorinated pyrrolidine derivatives have been successfully developed as potential PET radiotracers for imaging caspase activity in vivo. researchgate.net
Furthermore, modern synthetic methods, such as DNA-compatible cycloaddition strategies, allow for the construction of large libraries of pyrrolidine-fused scaffolds. acs.org These libraries can be used to screen for new protein-ligand interactions, a key first step in both drug discovery and the development of novel chemical probes to unravel complex biochemical pathways. acs.org
Future Directions in Research on 1 4 Iodophenyl Carbonyl Pyrrolidine
Advanced Synthetic Strategies for Analog Generation
The generation of a diverse library of 1-[(4-Iodophenyl)carbonyl]pyrrolidine analogs is crucial for exploring structure-activity relationships (SAR) and tuning the molecule's properties for specific applications. Future research will likely move beyond traditional amidation reactions to employ more advanced and efficient synthetic strategies. The pyrrolidine (B122466) ring is a common scaffold in many biologically active compounds and approved drugs, and numerous methods for its synthesis and modification have been developed. researchgate.netmdpi.com
Modern synthetic efforts will likely focus on modular approaches that allow for rapid variation at three key positions: the pyrrolidine ring, the carbonyl linker, and the phenyl ring. Techniques such as late-stage functionalization will be instrumental. For instance, leveraging the existing iodo-substituent, a variety of palladium-catalyzed cross-coupling reactions can be employed. acs.org Reactions like the Suzuki-Miyaura, Sonogashira, and Stille couplings allow for the introduction of a wide range of aryl, alkynyl, and stannylated heterocyclic groups, respectively, in place of the iodine atom. nih.gov
Furthermore, advanced methods for creating substituted pyrrolidine rings will be explored. Asymmetric synthesis techniques, including organocatalytic approaches and asymmetric azomethine cycloadditions, can yield enantiopure pyrrolidine derivatives, which are essential for pharmaceutical and biological studies. researchgate.net The development of one-pot or tandem reactions that combine the formation of the pyrrolidine ring with its acylation would represent a significant increase in synthetic efficiency.
| Synthetic Strategy | Description | Potential Analogs | Key Advantages |
| Palladium-Catalyzed Cross-Coupling | Reactions (e.g., Suzuki, Sonogashira, Stille) that use the C-I bond as a reactive handle to form new C-C bonds. nih.gov | Bi-aryl derivatives, alkynyl-substituted phenyl compounds, heteroaromatic analogs. | High functional group tolerance, modularity, access to diverse chemical space. |
| Asymmetric Organocatalysis | Use of small chiral organic molecules to catalyze the enantioselective synthesis of substituted pyrrolidine precursors. researchgate.net | Chiral pyrrolidine analogs with defined stereochemistry at various positions. | Avoids use of toxic metals, high enantioselectivity, mild reaction conditions. |
| Late-Stage C-H Functionalization | Direct functionalization of C-H bonds on the phenyl or pyrrolidine rings to introduce new substituents without pre-functionalization. | Analogs with alkyl, aryl, or halogen groups at previously inaccessible positions. | High atom economy, allows for rapid diversification of complex molecules. |
| Flow Chemistry Synthesis | Performing reactions in a continuously flowing stream rather than a batch-wise fashion. | Rapid generation of a library of analogs by varying reagent inputs. | Improved safety, scalability, and reaction control; potential for automation. |
Integrated Spectroscopic and Computational Approaches for Deeper Structural Insights
A comprehensive understanding of the three-dimensional structure, conformational dynamics, and electronic properties of this compound is fundamental to predicting its behavior and designing new applications. Future research will increasingly rely on a synergistic approach that combines advanced spectroscopic techniques with high-level computational modeling. researchgate.net
While standard techniques like NMR and Mass Spectrometry provide basic structural confirmation, more sophisticated methods are needed for a deeper understanding. Two-dimensional NMR techniques (COSY, HSQC, HMBC) can fully elucidate proton and carbon environments and their connectivity. For solid-state analysis, X-ray crystallography could provide definitive information on bond lengths, bond angles, and intermolecular packing forces.
These experimental data will serve as benchmarks for computational studies. researchgate.net Density Functional Theory (DFT) and post-Hartree-Fock methodologies can be used to calculate the molecule's geometric parameters, vibrational frequencies (for comparison with IR spectra), and electronic transition energies (for comparison with UV-Vis spectra). researchgate.net Such computational models can also explore the molecule's conformational landscape, identifying low-energy conformers and the barriers between them, which is particularly relevant for the flexible pyrrolidine ring. nih.gov Molecular dynamics simulations can further be used to understand how the molecule behaves in different solvent environments over time. researchgate.net
| Technique | Information Gained | Computational Counterpart | Synergistic Benefit |
| X-ray Crystallography | Precise 3D structure, bond lengths/angles, crystal packing. | Geometry Optimization (e.g., DFT). | Validation of theoretical models; understanding solid-state interactions. |
| 2D NMR Spectroscopy | Connectivity of atoms, through-bond and through-space correlations. | NMR Chemical Shift Prediction. | Accurate assignment of complex spectra; correlating structure with electronic environment. |
| FT-IR/Raman Spectroscopy | Vibrational modes of functional groups. | Harmonic/Anharmonic Frequency Calculations. researchgate.net | Assigning vibrational bands; understanding bond strengths and molecular motion. |
| UV-Vis Spectroscopy | Electronic transitions (e.g., π-π*). | Time-Dependent DFT (TD-DFT) Calculations. researchgate.net | Interpreting electronic spectra; understanding molecular orbitals and excited states. |
Exploration of Novel Applications in Materials Science and Chemical Sensing
The unique properties conferred by the heavy iodine atom make this compound an interesting candidate for applications in materials science and chemical sensing. Iodine-containing compounds have been investigated for a range of uses, from biomedical applications to polymerization initiators. researchgate.netrsc.org
In materials science, the high atomic number of iodine makes it a useful component for creating materials with high refractive indices or for X-ray contrast agents. rsc.org If polymerized or incorporated into a polymer backbone, analogs of this compound could lead to novel plastics or coatings with specialized optical properties. The C-I bond can also participate in halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of molecules into ordered supramolecular structures like liquid crystals or organic frameworks.
The reactivity of the iodophenyl group also opens doors for chemical sensing applications. For example, the molecule could be immobilized on a surface and used as a platform for detecting analytes that react with the C-I bond, such as palladium species. The quenching of fluorescence upon a specific chemical reaction involving the iodophenyl moiety could form the basis of a turn-off sensor. Furthermore, the 4-(p-iodophenyl) moiety has been explored as an albumin-binding group in radiopharmaceuticals, suggesting potential applications in bioconjugation and targeted delivery systems. nih.gov
Leveraging the Iodophenyl Moiety for Catalyst Development or Advanced Organic Reactions
The aryl iodide functional group is a cornerstone of modern organic synthesis, prized for its reactivity in a multitude of transformations. This makes this compound not just a target molecule, but also a potentially valuable building block or precursor in catalyst development and advanced organic reactions.
The most immediate application is as a substrate in cross-coupling chemistry, as mentioned previously. Beyond this, the iodine atom can be oxidized to a hypervalent state, creating powerful and selective oxidizing agents. researchgate.net For instance, oxidation with a peracid could convert the iodophenyl group to an iodosyl or iodyl species, which are known to mediate a variety of useful transformations in organic synthesis. If a chiral pyrrolidine derivative is used, such reagents could potentially be developed into asymmetric catalysts.
The iodophenyl moiety can also serve as a heavy-atom handle in photoredox catalysis. The C-I bond is relatively weak and can be cleaved under photochemical conditions to generate an aryl radical, which can then participate in a variety of bond-forming reactions. This opens up avenues for using this compound and its derivatives in metal-free C-C and C-heteroatom bond formations. Finally, the molecule could serve as a ligand precursor. By replacing the iodine via a coupling reaction with a phosphine or other coordinating group, it could be transformed into a ligand for transition metal catalysis, with the pyrrolidine amide portion potentially influencing the steric and electronic environment of the metal center.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
